molecular formula C24H29N3O4S B2798782 4-(N,N-diethylsulfamoyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851408-26-9

4-(N,N-diethylsulfamoyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2798782
CAS No.: 851408-26-9
M. Wt: 455.57
InChI Key: JEBFYQDQRIHHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diethylsulfamoyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound serves as a key intermediate in the synthesis of diverse chemical entities with potential biological activities. For instance, derivatives of dihydroquinolinyl and benzamide have been synthesized for their potential antimicrobial activities, showcasing the compound's role in developing new therapeutic agents (Desai et al., 2007). Similarly, its derivatives have been explored for regioselectivity in reactions, indicating its significance in understanding and enhancing synthetic pathways (Batalha et al., 2019).

Biological Activity Investigations

Derivatives of this compound have been studied for various biological activities. For example, aromatic sulfonamide inhibitors derived from similar compounds have shown inhibitory activity against carbonic anhydrase isoenzymes, underlining their potential in designing inhibitors for therapeutic use (Supuran et al., 2013). Moreover, the synthesis of bioactive molecules containing sulphonamido quinazolinyl imidazole highlights the compound's utility in generating new molecules for pharmacological screening, particularly for antimicrobial and anti-inflammatory purposes (Patel et al., 2009).

Anticancer Research

The synthesis of new derivatives targeting breast cancer cell lines demonstrates the compound's application in anticancer research. The generation of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their testing against the MCF-7 cell line exemplify how modifications of the compound can lead to significant anticancer activity, offering insights into new avenues for cancer treatment (Gaber et al., 2021).

Electrophysiological Activity

Further extending its research applications, N-substituted imidazolylbenzamides, structurally related to the compound, have been synthesized and evaluated for their cardiac electrophysiological activity. This research underscores the compound's potential in developing new class III agents for treating arrhythmias, indicating its importance in cardiovascular drug discovery (Morgan et al., 1990).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-5-27(6-2)32(30,31)21-11-9-18(10-12-21)23(28)25-14-13-20-15-19-8-7-16(3)17(4)22(19)26-24(20)29/h7-12,15H,5-6,13-14H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBFYQDQRIHHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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